molecular formula C26H33O2P B4954501 1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol

1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol

Cat. No.: B4954501
M. Wt: 408.5 g/mol
InChI Key: SLLAFQQDLZLOSI-UHFFFAOYSA-N
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Description

1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a phosphindole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the cyclopropane ring through a cyclopropanation reaction.
  • Introduction of the phosphindole moiety via a phosphination reaction.
  • Functionalization of the compound with benzyl and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: Its unique structure makes it a candidate for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol include other phosphindole derivatives and cyclopropane-containing compounds. Examples include:

  • 1-Benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the fused cyclopropane and phosphindole rings, as well as the presence of benzyl and phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-benzyl-3,5,5,6a-tetramethyl-1-oxo-2-phenyl-2,3a,4,4a,5a,6-hexahydrocyclopropa[f]phosphindol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33O2P/c1-24(2)20-15-22-25(3,16-21(20)24)29(28,17-18-11-7-5-8-12-18)23(26(22,4)27)19-13-9-6-10-14-19/h5-14,20-23,27H,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLAFQQDLZLOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC3(C(C2)C(C(P3(=O)CC4=CC=CC=C4)C5=CC=CC=C5)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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